molecular formula C9H14O2 B8738685 4,7-Methanoisobenzofuran-1-ol, octahydro- CAS No. 100758-62-1

4,7-Methanoisobenzofuran-1-ol, octahydro-

Cat. No.: B8738685
CAS No.: 100758-62-1
M. Wt: 154.21 g/mol
InChI Key: ZAWDYOYSASFTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Methanoisobenzofuran-1-ol, octahydro- is a complex organic compound with a unique structure that includes a fused benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran-1-ol, octahydro- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring system. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4,7-Methanoisobenzofuran-1-ol, octahydro- may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisobenzofuran-1-ol, octahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of 4,7-Methanoisobenzofuran-1-ol, octahydro- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,7-Methanoisobenzofuran-1-ol, octahydro- may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4,7-Methanoisobenzofuran-1-ol, octahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of fragrances and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,7-Methanoisobenzofuran-1-ol, octahydro- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,7-Methanoisobenzofuran-1-ol, octahydro- include:

Uniqueness

4,7-Methanoisobenzofuran-1-ol, octahydro- is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

100758-62-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-oxatricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C9H14O2/c10-9-8-6-2-1-5(3-6)7(8)4-11-9/h5-10H,1-4H2

InChI Key

ZAWDYOYSASFTAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(OC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.4 g (0.2 mole) of hexahydro-4,7-methano-iso-benzofuran-1(3H)-one are introduced into 800 ml of absolute toluene, under an inert gas, and 84.8 ml (0.3 mole) of sodium bis-(2-methoxy-ethoxy)-dihydridoaluminate (70% strength solution in toluene), diluted with 200 ml of absolute toluene, are allowed to run in at -70° to -78° C. The mixture is stirred at -70° to -78° C. for 6 hours. Thereafter, 580 ml of 50% strength aqueous methanol are added dropwise at -70° C. and the mixture is subsequently stirred at 20° C. for 15 minutes and diluted with 400 ml of saturated aqueous sodium chloride solution. The organic phase is separated off and the aqueous phase is extracted with ethyl acetate. The organic phases are combined, washed with saturated aqueous sodium chloride solution and dried over sodium sulphate and the solvent is evaporated off in vacuo. 30.1 g (98% yield) of 1-hydroxyoctahydro-4,7-methano-iso-benzofuran are obtained in this manner.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium bis-(2-methoxy-ethoxy)-dihydridoaluminate
Quantity
84.8 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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